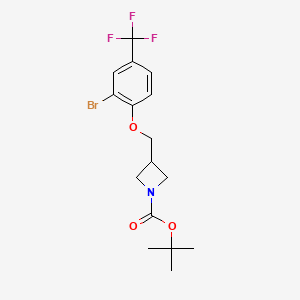

3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and azetidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-bromo-4-trifluoromethylphenol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Chemical Biology: It can be employed in the study of biological processes and the development of biochemical tools.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-trifluoromethylphenol: A precursor in the synthesis of the target compound.

Azetidine-1-carboxylic acid tert-butyl ester: Another precursor used in the synthesis.

Other Halogenated Phenols: Compounds with similar structures but different halogen atoms.

Uniqueness

The uniqueness of 3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.

Biological Activity

3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the azetidine class, characterized by its unique structural features which include a bromine atom, trifluoromethyl group, and a phenoxymethyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 3-{[2-bromo-4-(trifluoromethyl)phenoxy]methyl}azetidine-1-carboxylate

- Molecular Formula : C16H19BrF3NO3

- Molecular Weight : 410.231 g/mol

- SMILES Notation : CC(C)(C)OC(=O)C1CCN(C1)C(C2=CC=C(C=C2Br)C(F)(F)F)OCC

This compound exhibits significant stability due to the tert-butyl ester group, which protects the carboxylic acid during various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(2-Bromo-4-trifluoromethyl-phenoxymethyl)-azetidine derivatives exhibit notable antimicrobial properties. For instance, azetidine derivatives have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. These compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

| Compound Type | Bacterial Strains Tested | Activity |

|---|---|---|

| Azetidine Derivatives | Staphylococcus aureus, Escherichia coli | Moderate to High Antibacterial Activity |

Anticancer Potential

The azetidine scaffold is also being explored for its anticancer properties. Studies have indicated that modifications to this structure can enhance its activity against cancer cell lines. The presence of halogen substituents like bromine and trifluoromethyl groups can significantly influence the bioactivity by altering the electronic properties of the molecule, thus enhancing its interaction with biological targets such as enzymes involved in cancer cell proliferation.

The proposed mechanism of action for this compound involves:

- Electrophilic Interactions : The bromine and trifluoromethyl groups may engage in electrophilic interactions with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, this compound could inhibit their function, leading to reduced cellular proliferation in pathogenic bacteria and cancer cells.

- Structural Rigidity : The azetidine ring provides a rigid structure that may enhance binding affinity to target proteins.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of azetidine derivatives. For example:

- A study published in Medicinal Chemistry reported that azetidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa with IC50 values comparable to standard antibiotics .

- Another investigation highlighted the anticancer potential of structurally similar compounds, demonstrating selective cytotoxicity against various cancer cell lines while sparing normal cells .

Properties

IUPAC Name |

tert-butyl 3-[[2-bromo-4-(trifluoromethyl)phenoxy]methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21-7-10(8-21)9-23-13-5-4-11(6-12(13)17)16(18,19)20/h4-6,10H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVQANUBKQIJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.